![molecular formula C23H20N4O5S2 B2864279 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide CAS No. 394228-30-9](/img/structure/B2864279.png)

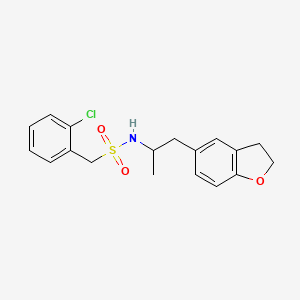

4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.

BenchChem offers high-quality 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

New nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one have been synthesized, showing the interest in developing complex molecules with potential bioactivity or for material science applications. These compounds are synthesized through reactions involving sulfamoyl groups and highlight the importance of exploring novel synthetic routes for complex organic compounds, which could include the target compound (Shlenev et al., 2017).

Antimicrobial and Antiproliferative Activities

Compounds structurally related to the query show significant in vitro antimicrobial and antiproliferative activities. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been screened for their antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents. Furthermore, some of these compounds exhibited potent antiproliferative activity against various cancer cell lines, suggesting a route for the development of novel antiproliferative agents (Kumar et al., 2012).

Anticancer Potential

The synthesis of pro-apoptotic indapamide derivatives for anticancer applications has been reported, with certain compounds showing high activity against melanoma cell lines. This research demonstrates the ongoing interest in modifying the molecular structure of compounds to enhance their anticancer properties, potentially applicable to the compound (Yılmaz et al., 2015).

Novel Receptor Antagonists

Research into novel AT1 angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects showcases the multifaceted applications of complex organic compounds in addressing various health conditions, including hypertension and cancer (Bao et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are Mnk1 and Mnk2 kinases . These kinases play a crucial role in tumor development, making them promising targets for cancer therapy .

Mode of Action

The compound interacts with Mnk1 and Mnk2, demonstrating high potency with IC values of 0.8 and 1.5 nM against Mnk1 and Mnk2, respectively . It also shows good selectivity among 30 selected kinases .

Biochemical Pathways

The compound affects the Mnk-eIF4E axis , which is crucial in tumor development . It significantly suppresses the growth of certain cell lines and causes cell cycle arrest . Furthermore, it effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .

Pharmacokinetics

The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This suggests that it has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The compound’s action results in the suppression of tumor growth in certain models . It causes cell cycle arrest and downregulates certain proteins, leading to the suppression of cell line growth .

properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-methyl-6-nitro-2H-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5S2/c1-25-20-11-8-17(27(29)30)14-21(20)33-23(25)24-22(28)16-6-9-18(10-7-16)34(31,32)26-13-12-15-4-2-3-5-19(15)26/h2-11,14,23H,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYBDZZEPNPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(SC2=C1C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)

![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)